2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide
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Overview
Description
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide is a compound that features a tetrazole ring, a cyclopentyl group, and a propanamide moiety
Preparation Methods
The synthesis of 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide typically involves the reaction of 1-cyclopentyl-1H-tetrazole-5-thiol with a suitable propanamide derivative. The reaction conditions often include the use of a base to deprotonate the thiol group, followed by nucleophilic substitution to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide can be compared with other tetrazole-containing compounds, such as:
2-(1H-tetrazol-5-yl)pyridine: Similar in structure but with a pyridine ring instead of a cyclopentyl group.
2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid: Contains a phenyl group instead of a cyclopentyl group.
Properties
Molecular Formula |
C9H15N5OS |
---|---|
Molecular Weight |
241.32 g/mol |
IUPAC Name |
2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C9H15N5OS/c1-6(8(10)15)16-9-11-12-13-14(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,10,15) |
InChI Key |
POXWFXZYIZOBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)SC1=NN=NN1C2CCCC2 |
Origin of Product |
United States |
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